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Compound of Interest

Compound Name:
1-(4-Bromo-3-

iodophenyl)ethanone

CAS No.: 919124-08-6

Cat. No.: B1625213

Get Quote

Executive Summary: The "Orthogonal" Advantage
In drug discovery, 1-(4-Bromo-3-iodophenyl)ethanone serves as a superior alternative to

symmetric di-halides (e.g., 3,4-dibromoacetophenone). Its primary value lies in the C–I vs. C–

Br bond dissociation energy differential, which enables chemoselective palladium-catalyzed

cross-coupling (Suzuki, Sonogashira) at the iodine position without affecting the bromine atom.
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Feature
1-(4-Bromo-3-

iodophenyl)ethanone

1-(3,4-
Dibromophenyl)eth
anone

1-(4-
Bromophenyl)etha
none

Selectivity High (I reacts > Br)
Low (Statistical

mixtures)
None (Single site)

Crystallinity
High (Strong I[1]···O

Halogen Bonds)
Moderate Moderate

Melting Point
~90–95 °C

(Predicted*)
89–90 °C [1] 49–51 °C [2]

Primary Use
Sequential Cross-

Coupling
Bulk Polymerization Simple Derivatization

*Note: Melting point predicted based on isostructural 3,4-dibromo analog data.

Structural Characterization: Crystal Packing &
Halogen Bonding
While specific crystallographic .CIF data for the 3-iodo-4-bromo variant is often proprietary, its

structure can be rigorously derived from its closest isostructural analog, 3,4-

dibromoacetophenone (CAS 1836-05-1), with corrections for the iodine atom's polarizability.

A. The "Sigma Hole" Effect
The substitution of Bromine (Position 3) with Iodine significantly alters the crystal packing due

to the Sigma Hole theory.

Mechanism: The iodine atom is larger and more polarizable than bromine, creating a more

positive electrostatic potential (the "sigma hole") on the extension of the C–I bond.

Result: This leads to highly directional C–I···O=C halogen bonds that are stronger and

shorter (relative to van der Waals radii) than the corresponding C–Br···O interactions.

B. Predicted Lattice Parameters
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Based on the 3,4-dibromoacetophenone baseline [1], the introduction of iodine expands the

unit cell volume while maintaining the general packing motif.

Parameter
3,4-Dibromo
(Baseline)

4-Bromo-3-Iodo
(Projected)

Structural Impact

Space Group P21/c (Monoclinic) P21/c (Monoclinic)
Centrosymmetric

packing favored.

C–X Bond Length C–Br: ~1.89 Å C–I: ~2.10 Å

Iodine protrudes

further, anchoring the

lattice.

Intermolecular

Contact
Br···O (Weak) I···O (Strong)

Higher thermal

stability and

crystallinity.

Torsion Angle
Acetyl plane ~0-10°

twist

Acetyl plane ~0-10°

twist

Conjugation with ring

maintained.

C. Visualization: Halogen Bonding Network
The following diagram illustrates the dominant intermolecular forces driving the crystal

assembly.

Crystal Packing Force

Molecule A
(Donor)

Iodine Atom (Pos 3)
(Sigma Hole +)

C-I Bond

Carbonyl Oxygen
(Nucleophilic -)

Halogen Bond
(Directional Interaction)

Molecule B
(Acceptor)

C=O Bond

I···O Interaction stabilizes
the supramolecular assembly
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Click to download full resolution via product page

Caption: Schematic of the directional Halogen Bond (I···O) that dictates the solid-state

arrangement, offering superior crystallinity compared to pure bromo-analogs.

Reactivity Profiling: The Sequential Coupling
Workflow
The primary reason to select 1-(4-Bromo-3-iodophenyl)ethanone over the 3,4-dibromo

alternative is the ability to perform Iterative Cross-Coupling.

Mechanistic Logic
Site A (Iodine at C3): Weakest bond (BDE ~65 kcal/mol). Reacts at Room Temperature (RT)

or mild heat with Pd(0).

Site B (Bromine at C4): Stronger bond (BDE ~81 kcal/mol). Remains inert during the first

coupling; requires higher temperature/specialized ligands to react.

Experimental Workflow Diagram
This workflow demonstrates how to leverage the structural asymmetry for library synthesis.
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1-(4-Bromo-3-iodophenyl)ethanone
(Bifunctional Core)

Step 1: Chemoselective Coupling
(Suzuki/Sonogashira)

Target: C-I Bond
(Pd(PPh3)4, Na2CO3, 40°C)

Intermediate:
3-Functionalized-4-Bromo-Acetophenone

Br remains intact

Step 2: Harsh Coupling
(Buchwald/Suzuki)

Target: C-Br Bond
(Pd(dppf)Cl2, 100°C)

Final Product:
3,4-Difunctionalized Scaffold

Complete

Click to download full resolution via product page

Caption: Sequential functionalization strategy. The C-I bond is activated under mild conditions,

preserving the C-Br bond for a second, distinct transformation.

Experimental Protocols
A. Synthesis of 1-(4-Bromo-3-iodophenyl)ethanone
Rationale: Direct iodination of 4-bromoacetophenone is the most efficient route. The acetyl

group (EWG) directs meta, while the bromine (weak EDG) directs ortho. Position 3 is the

synergistic target of both directing effects.

Reagents:
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4-Bromoacetophenone (1.0 equiv)

Iodine (I2) (1.1 equiv)

Sodium Periodate (NaIO4) (0.5 equiv) - Oxidant to regenerate electrophilic iodine.

Sulfuric Acid (H2SO4) / Acetic Acid (AcOH) solvent mix.

Procedure:

Dissolution: Dissolve 4-bromoacetophenone (10 mmol) in AcOH (20 mL) and conc. H2SO4

(2 mL).

Addition: Add Iodine (11 mmol) and NaIO4 (5 mmol) sequentially.

Reaction: Heat to 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting

material (Rf ~0.5) will disappear, replaced by the slightly less polar product.

Quench: Pour into ice water containing 10% Na2S2O3 (to remove unreacted iodine).

Isolation: Filter the precipitate.

Purification: Recrystallize from Ethanol/Water (1:1) to obtain pale yellow needles.

B. Crystallization for X-Ray Analysis
To obtain suitable single crystals for diffraction (to verify the I···O interactions):

Prepare a saturated solution of the purified compound in Acetone or Dichloromethane (good

solubility).

Place in a small vial.

Insert this vial into a larger jar containing Hexane (anti-solvent).

Cap the large jar (Vapor Diffusion method).

Allow to stand undisturbed at 4 °C for 3–5 days. Prismatic crystals should form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Structural & Reactivity Guide: 1-(4-Bromo-
3-iodophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1625213/docs#comparative-structural-reactivity-
guide-1-4-bromo-3-iodophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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